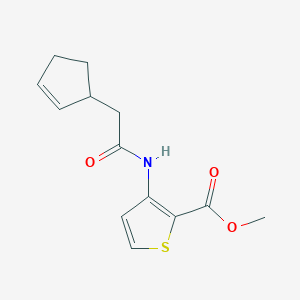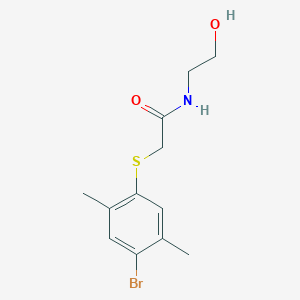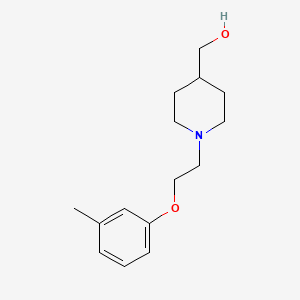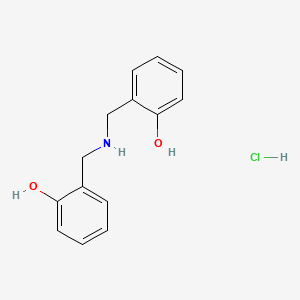
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a cyclopentene moiety, and an acetamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with cyclopentene-based intermediates. One common method involves the reaction of 3-(2-bromoacetyl)thiophene with cyclopent-2-en-1-ylamine under basic conditions to form the acetamido linkage. This is followed by esterification with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopentene moiety or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives and modified cyclopentene structures.
Substitution: Halogenated thiophene derivatives.
科学研究应用
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic applications.
作用机制
The mechanism of action of Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds, enhancing binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-Methyl-2-cyclopentenone: Shares the cyclopentene moiety but lacks the thiophene ring and acetamido group.
2-Cyclopenten-1-one: Similar cyclopentene structure but without the thiophene and acetamido functionalities.
2,3-Dimethyl-2-cyclopenten-1-one: Contains a cyclopentene ring with additional methyl groups but lacks the thiophene and acetamido groups.
Uniqueness
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, cyclopentene moiety, and acetamido group
属性
分子式 |
C13H15NO3S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC 名称 |
methyl 3-[(2-cyclopent-2-en-1-ylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H15NO3S/c1-17-13(16)12-10(6-7-18-12)14-11(15)8-9-4-2-3-5-9/h2,4,6-7,9H,3,5,8H2,1H3,(H,14,15) |
InChI 键 |
NRROVQQSJHMOKF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CC2CCC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)



![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)



![tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14909838.png)


